molecular formula C21H21FN4O2S2 B2399717 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 946306-51-0

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2399717
CAS No.: 946306-51-0
M. Wt: 444.54
InChI Key: MHIKPTRBDRJAPO-UHFFFAOYSA-N
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Description

“N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide” is a complex organic compound. It is a derivative of thiazolo[3,2-b][1,2,4]triazole, which is a class of compounds known for their wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds involves a molecular hybridization strategy . The process typically involves the reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 to afford 2-benzimidazolylthioacetophenone derivatives . These are then cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed via single-crystal X-ray diffraction methods . This technique allows for the determination of the exact spatial arrangement of atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the formation of a thiazole ring attached to a benzimidazole moiety . This process involves several steps, including the reaction of 2-mercaptobenzimidazole with ketones, followed by cyclization .

Scientific Research Applications

Anticancer Properties

A significant portion of research on derivatives similar to the mentioned compound focuses on anticancer activities. For instance, derivatives have been synthesized and evaluated for their potential as anticancer agents, showing high efficacy against different cancer cell lines. A study highlighted the synthesis of aminothiazole-paeonol derivatives, demonstrating potent inhibitory activity against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines, indicating their potential as lead compounds for developing new anticancer agents (Tsai et al., 2016). These compounds were found to be superior to 5-fluorouracil in terms of potency and lower cytotoxicity to fibroblasts.

Antimicrobial Activities

Research on derivatives also extends to antimicrobial activities. Some studies synthesized compounds to evaluate their antimicrobial efficiency. For example, novel derivatives were synthesized and showed high anti-Mycobacterium smegmatis activity, indicating their potential in antimicrobial treatment strategies (Yolal et al., 2012).

Binding and Inhibition of Enzymes

Another area of interest is the synthesis of derivatives to study their binding and inhibition properties towards specific enzymes. One study described the synthesis and biochemical evaluation of derivatives as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. These compounds were found to be effective in blocking the enzyme's activity in vivo, providing insights into the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

UV Protection and Antimicrobial of Cotton Fabrics

Derivatives have also been explored for their application in material science, such as enhancing UV protection and antimicrobial properties of cotton fabrics. A study utilized thiazole azodyes containing sulfonamide moiety for dyeing cotton fabrics, achieving effective UV protection and antibacterial properties, illustrating the versatility of these compounds beyond biomedical applications (Mohamed et al., 2020).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available literature, similar compounds have demonstrated antibacterial effects by increasing the permeability of bacterial membranes, reducing the content of extracellular polysaccharide, and inducing morphological changes of bacterial cells .

Future Directions

The future directions for research into this compound and similar compounds may involve further exploration of their antimicrobial properties, as well as their potential applications in agriculture and medicine . The development of more efficient agricultural antimicrobial agents using thiazolo[3,2-b][1,2,4]triazole derivatives as lead compounds is a promising area of study .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2S2/c1-13-9-14(2)19(15(3)10-13)30(27,28)23-8-7-18-12-29-21-24-20(25-26(18)21)16-5-4-6-17(22)11-16/h4-6,9-12,23H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIKPTRBDRJAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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